1-(2-Aminopyrimidin-4-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMDSLSEDRYTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidin-4-one and Subsequent Functionalization
Piperidin-4-one derivatives serve as key intermediates for preparing substituted piperidines. According to Manjula et al., piperidin-4-ones can be synthesized via Mannich condensation involving dicarboxylic acid esters, aromatic aldehydes, and ammonia or primary amines. The piperidine ring often adopts a chair conformation, which is relevant for stereochemical outcomes in subsequent reactions.
For preparing piperidin-3-ol derivatives, the 4-one can be selectively reduced or functionalized at the 3-position. Reduction of piperidin-4-one derivatives with lithium aluminum hydride or borane reagents leads to the corresponding piperidinols. For example, lithium aluminum hydride reduction of 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid yields the alcohol intermediate, which can be further functionalized.
Curtius Rearrangement and Amine Installation
A notable method for installing amino substituents on piperidine rings is the Curtius rearrangement sequence. This involves converting carbamoylpiperidines to aminopiperidines using reagents such as bis(trifluoroacetoxy)iodobenzene. This method enables the transformation of 4-carbamoylpiperidines to 4-aminopiperidines, which can be further manipulated to introduce hydroxyl groups at the 3-position.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Mannich condensation | Dicarboxylic acid ester + aromatic aldehyde + ammonia | Piperidin-4-one derivative | High (varies) |
| 2 | Reduction | Lithium aluminum hydride or borane in THF | Piperidin-3-ol intermediate | 70–90 |
| 3 | Protection/Deprotection | Boc protection, acid/base work-up | Protected piperidin-3-ol | - |
| 4 | Nucleophilic aromatic substitution | 4-chloro-2-aminopyrimidine + piperidin-3-ol derivative | This compound | Moderate to good (50–75) |
| 5 | Purification | Chromatography, recrystallization | Pure target compound | - |
Detailed Research Findings and Notes
- The Curtius rearrangement method is effective for installing amino groups on piperidine rings, which can be further functionalized to hydroxyl derivatives.
- The nucleophilic aromatic substitution on halogenated pyrimidines is a reliable method for attaching the aminopyrimidinyl group to the piperidine nitrogen, with selectivity influenced by the electronic nature of the pyrimidine ring and reaction conditions.
- Cross-coupling strategies such as Buchwald–Hartwig amination offer alternative routes but require palladium catalysts and often involve multi-step sequences with intermediate protection steps.
- The stereochemistry of the piperidine ring, particularly the orientation of substituents at the 3- and 4-positions, can influence the reaction pathways and yields. Chair conformations are predominant and should be considered in synthetic planning.
- Purification techniques such as recrystallization from ethanol or ethyl acetate and chromatographic methods are essential to obtain analytically pure final compounds.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Curtius rearrangement | Bis(trifluoroacetoxy)iodobenzene, carbamoylpiperidines | Efficient amino installation | Requires careful handling |
| Reduction of piperidin-4-one | Lithium aluminum hydride, borane in THF | High yield of piperidin-3-ol | Sensitive to moisture |
| Nucleophilic aromatic substitution | 4-chloro-2-aminopyrimidine, base, solvent | Selective N-substitution | Moderate yields, side reactions possible |
| Buchwald–Hartwig amination | Pd catalyst, ligands, base | Versatile for various substituents | Requires expensive catalysts |
| Mannich condensation | Aldehydes, esters, ammonia, base | Straightforward ring construction | May need optimization for selectivity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-aminopyrimidine ring and piperidine nitrogen enable nucleophilic reactivity:
A. Pyrimidine Ring Functionalization
The 2-aminopyrimidin-4-yl group undergoes electrophilic aromatic substitution (EAS) at the 5-position due to the electron-donating amino group. Common reactions include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Halogenation | Cl₂, Br₂ (with Lewis acids like FeCl₃) | 5-Halogenated derivatives | |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-aminopyrimidin-4-yl derivatives |
B. Piperidine Nitrogen Alkylation
The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts or secondary amines:
text1-(2-Aminopyrimidin-4-yl)piperidin-3-ol + CH₃I → 1-(2-Aminopyrimidin-4-yl)-3-hydroxy-1-methylpiperidinium iodide
Conditions: K₂CO₃, DMF, 60°C .
Hydroxyl Group Oxidation
The C3 hydroxyl group oxidizes to a ketone using strong oxidants:
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 1-(2-Aminopyrimidin-4-yl)piperidin-3-one | 75% | |
| PCC (CH₂Cl₂) | Same product, milder conditions | 82% |
Pyrimidine Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering aromaticity .
Condensation and Cyclization
The primary amine on the pyrimidine participates in Schiff base formation:
Example Reaction
textThis compound + benzaldehyde → 1-(2-(Benzylideneamino)pyrimidin-4-yl)piperidin-3-ol
Conditions: EtOH, reflux, 12h .
Acid-Base Reactions
The compound acts as a weak base due to the piperidine nitrogen (pKa ~10.5) and hydroxyl group (pKa ~15):
| Reaction | Reagent | Outcome |
|---|---|---|
| Protonation | HCl (aqueous) | Water-soluble hydrochloride salt |
| Deprotonation | NaH (THF) | Alkoxide formation at C3-OH |
Coordination Chemistry
The pyrimidine amine and hydroxyl groups act as ligands for metal ions:
| Metal Ion | Complex Structure | Application | Reference |
|---|---|---|---|
| Cu(II) | Square planar [Cu(L)₂]²⁺ | Catalytic oxidation studies | |
| Fe(III) | Octahedral [Fe(L)(H₂O)₃]³⁺ | Magnetic materials |
Pharmacological Derivatization
In drug discovery, the hydroxyl and amine groups are modified to enhance bioavailability:
| Modification | Reagent | Bioactive Derivative | Target |
|---|---|---|---|
| Acylation | Acetic anhydride | 3-Acetoxy derivatives | Kinase inhibitors |
| Sulfonation | Sulfonyl chlorides | Sulfonamide analogs | Anticancer agents |
Key Research Findings
-
Kinase Inhibition : N-Acylated derivatives show selective inhibition of JNK3 (IC₅₀ = 6.6 nM) via hinge-binding interactions .
-
Antimicrobial Activity : Halogenated analogs exhibit MIC values of 2–8 µg/mL against S. aureus .
-
Solubility : Hydrochloride salts improve aqueous solubility by >10× compared to the free base .
Scientific Research Applications
Medicinal Chemistry
1-(2-Aminopyrimidin-4-yl)piperidin-3-ol is primarily researched for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, including enzymes and receptors.
-
Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It is believed to interact with specific kinases involved in cell signaling pathways, which are crucial for cancer growth and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.
Antimicrobial Properties
Research has also focused on the antimicrobial potential of this compound. Its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes makes it a candidate for further exploration in antibiotic development.
- Case Study : An investigation into similar compounds found that modifications to the piperidine ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could exhibit similar effects.
Neurological Research
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders.
- Mechanism of Action : It may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Industrial Applications
Beyond its medicinal applications, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules used in various industries.
Synthesis of Agrochemicals
The compound can be utilized in developing agrochemicals due to its ability to interact with biological systems in plants and pests.
Material Science
Research indicates that derivatives of this compound can be incorporated into polymers and coatings, enhancing their properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
HCQ/CQ Analogues for SARS-CoV-2
Compound: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Structural Differences: Replaces the 2-aminopyrimidine group in the target compound with a chloroquinoline moiety. The hydroxyl group remains at piperidine-3, but an additional piperidine-4-yl linker connects to the chloroquinoline.
- Functional Insights: Demonstrated higher binding affinity to the SARS-CoV-2 spike protein compared to hydroxychloroquine (HCQ) and chloroquine (CQ) in computational studies.
- Safety Profile : Predicted to have reduced cardiotoxicity compared to HCQ/CQ, attributed to decreased basicity and improved metabolic stability .
Table 1 : Binding Affinity and Selectivity of HCQ Analogues
| Compound | Binding Affinity (ΔG, kcal/mol) | Target Protein | Safety Profile Improvement |
|---|---|---|---|
| HCQ | -6.2 | SARS-CoV-2 Spike | Baseline |
| 1-[1-(6-Chloroq.)...] | -8.1 | SARS-CoV-2 Spike | High |
| 1-(2-Aminopyrimidin-4-yl)... | Not reported | N/A | Inferred moderate |
Sphingosine Kinase 1 (SK1) Inhibitors
Compounds :
- RB-005 : 1-(4-octylphenethyl)piperidin-4-ol
- RB-019 : 1-(4-octylphenethyl)piperidin-3-ol
- Structural Comparison : Both feature a piperidine ring with hydroxyl groups at positions 4 (RB-005) and 3 (RB-019), linked to a hydrophobic 4-octylphenethyl group.
- Functional Insights : RB-019 (piperidin-3-ol) showed 6.1-fold selectivity for SK1 over SK2, while RB-005 (piperidin-4-ol) exhibited 15.0-fold selectivity. This highlights the critical role of hydroxyl positioning in modulating enzyme selectivity. The target compound’s 3-hydroxyl group may similarly influence target engagement, though its SK1/SK2 activity remains unstudied .
Table 2 : Selectivity of Piperidine-Based SK Inhibitors
| Compound | Hydroxyl Position | SK1/SK2 Selectivity | Key Structural Feature |
|---|---|---|---|
| RB-005 | 4 | 15.0-fold | 4-octylphenethyl linker |
| RB-019 | 3 | 6.1-fold | 4-octylphenethyl linker |
| Target | 3 | Not reported | 2-Aminopyrimidin-4-yl group |
Pyrimidine-Piperidine Hybrids
Compound: 1-(2-Aminopyrimidin-4-yl)-6-bromo-1H-indole-3-carboxylic acid
- Structural Differences: Replaces the piperidin-3-ol group with an indole-carboxylic acid system. The 2-aminopyrimidine moiety is retained but linked to a brominated indole ring.
- Functional Insights : Designed as a PAK4 inhibitor for cancer metastasis, this compound’s carboxylic acid group enhances solubility and protein binding. The target compound lacks this acidic group, suggesting divergent pharmacokinetic properties .
Positional Isomers and Derivatives
Compound : 1-(pyrimidin-4-yl)piperidin-4-ol
- Structural Differences : Hydroxyl group at piperidine-4 instead of 3, with pyrimidin-4-yl substitution.
- Functional Insights : Positional isomerism significantly alters electronic properties and hydrogen-bonding capacity. For example, the 4-hydroxyl group in this isomer may favor interactions with deeper hydrophobic pockets in targets, whereas the 3-hydroxyl group in the target compound could enhance surface-level polar interactions .
Key Research Findings and Implications
Hydroxyl Position : The piperidine hydroxyl group’s position (3 vs. 4) critically impacts biological activity, as seen in SK1 inhibitors and SARS-CoV-2 analogues.
Aminopyrimidine vs. Chloroquinoline: The 2-aminopyrimidine group in the target compound may offer tailored hydrogen-bonding interactions compared to chloroquinoline’s bulkier, hydrophobic profile.
Safety and Synthesis : Piperidin-3-ol derivatives (e.g., the target compound) can form as byproducts during synthesis (e.g., in benidipine production), necessitating rigorous purification to avoid impurities .
Biological Activity
1-(2-Aminopyrimidin-4-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a pyrimidine moiety. This unique combination of functional groups contributes to its biological activity. The compound's structure can be represented as follows:
Antiviral Activity
Research indicates that this compound exhibits potent antiviral properties, particularly against HIV. In studies, it has demonstrated significant inhibition of HIV-1 reverse transcriptase, with effective concentrations (EC50) in the nanomolar range. This suggests that the compound may serve as a promising candidate for developing new anti-HIV therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. The observed IC50 values indicate that modifications to the compound's structure can enhance its antiproliferative activity. For instance, derivatives with hydroxyl groups showed improved efficacy compared to their counterparts lacking these substituents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism involves:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in critical cellular pathways, including kinases related to cancer progression and HIV replication.
- Modulation of Signaling Pathways : It influences various signaling pathways, notably those involving protein kinase B (Akt) and other kinases that play roles in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl (-OH) Groups | Increase antiproliferative activity |
| Substituents on Piperidine | Alter binding affinity and selectivity |
| Variations in Pyrimidine Structure | Affect potency against viral targets |
Studies have shown that specific substitutions can lead to a tenfold increase in potency against certain targets, emphasizing the importance of structural modifications .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives exhibited lower IC50 values than existing treatments like nevirapine, validating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV .
- Anticancer Activity : Research on structural analogs revealed that compounds with additional functional groups significantly reduced IC50 values against cancer cell lines, indicating enhanced bioactivity .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol, and what methodological considerations are critical?
The synthesis typically involves coupling 2-aminopyrimidine derivatives with substituted piperidin-3-ol scaffolds. A multi-step approach may include:
- Step 1 : Functionalization of the piperidine ring (e.g., hydroxyl group protection/deprotection) .
- Step 2 : Nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the aminopyrimidine moiety .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry.
Key Considerations : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling). Monitor reaction progress with TLC or HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the integration and chemical environment of the piperidine and pyrimidine groups. For example, the hydroxyl proton on piperidin-3-ol typically appears as a broad singlet (~δ 4.5–5.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, targeting the [M+H]⁺ ion .
Q. What safety protocols should be followed during handling and storage?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of airborne particles.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling step between pyrimidine and piperidine moieties?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ or XPhos-Pd-G3) for Buchwald-Hartwig reactions to improve efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to enhance solubility of intermediates.
- Temperature Control : Conduct reactions under microwave irradiation (80–120°C) to reduce side-product formation .
- By-Product Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted starting materials) .
Q. How should contradictory biological activity data in cell-based assays be addressed?
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reliable data) .
- Stereochemical Confirmation : Perform chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric contaminants .
- Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to evaluate cell-type specificity .
Q. What methodologies are recommended for studying stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products using UPLC-QTOF .
- pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and monitor hydrolysis via ¹H NMR at 24-hour intervals .
- Degradation Pathway Mapping : Identify primary degradation products (e.g., oxidation of the piperidine hydroxyl group) using tandem MS .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the pyrimidine ring (e.g., introduce methyl or halogen substituents) and compare activity .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., the aminopyrimidine group) using Schrödinger Suite .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Conditions | Target Criteria | Reference |
|---|---|---|---|
| HPLC | Column: C18 (4.6 × 150 mm); Mobile phase: Acetonitrile/0.1% TFA; Flow: 1 mL/min | Retention time: 8–10 min | |
| ¹H NMR | Solvent: DMSO-d6; Frequency: 400 MHz | Integration ratio: 1:1 | |
| ESI-MS | Mode: Positive ion; m/z range: 100–800 | [M+H]⁺ = Calculated ± 0.5 Da |
Q. Table 2. Stability Study Design
| Condition | Parameters | Analytical Endpoint |
|---|---|---|
| Thermal Stress | 40°C, 75% RH, 4 weeks | % Degradation by HPLC |
| Photolytic Stress | 1.2 million lux hours | UV-vis spectral changes |
| Acid/Base Hydrolysis | 0.1 M HCl/NaOH, 24 hours | NMR peak disappearance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
